4-Nitro-2-(pyridin-2-ylethynyl)aniline
Description
4-Nitro-2-(pyridin-2-ylethynyl)aniline (CAS: 952665-16-6, molecular formula: C₁₃H₉N₃O₂) is a nitro-substituted aniline derivative featuring a pyridin-2-ylethynyl group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility .
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-nitro-2-(2-pyridin-2-ylethynyl)aniline |
InChI |
InChI=1S/C13H9N3O2/c14-13-7-6-12(16(17)18)9-10(13)4-5-11-3-1-2-8-15-11/h1-3,6-9H,14H2 |
InChI Key |
PNPMRYAWQBGWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Electronic and Reactivity Differences
Key structural analogs differ in substituents at the 2-position of the aniline ring, leading to distinct electronic and reactivity profiles:
Key Observations :
- Electronic Effects: The nitro group at the 4-position is electron-withdrawing, polarizing the aniline ring. Substituents like phenoxy (electron-donating) or trifluoromethoxy (electron-withdrawing) modulate reactivity in electrophilic substitution reactions .
- Conjugation : The ethynyl group in the target compound facilitates extended π-conjugation between the pyridine and aniline rings, which may enhance photophysical properties or catalytic activity .
- Hydrogen Bonding : The pyridyl group in 4-Chloro-N-(2-pyridyl)aniline promotes dimerization via N–H⋯N interactions, influencing crystallinity and solubility .
Crystallographic and Solubility Profiles
- Crystal Packing : 4-Chloro-N-(2-pyridyl)aniline forms hydrogen-bonded dimers, while the trifluoromethoxy group in 4-Nitro-2-(trifluoromethoxy)aniline likely disrupts intermolecular interactions due to steric and electronic effects .
- Solubility : Pyridine-containing analogs (e.g., the target compound) may exhibit improved aqueous solubility compared to purely aromatic derivatives due to the polarizable nitrogen atom .
Industrial and Medicinal Relevance
- Herbicidal Applications: 4-Nitro-2-phenoxyaniline is used in agrochemicals, leveraging the phenoxy group’s stability and bioactivity .
- Medicinal Chemistry : The trifluoromethoxy group in 4-Nitro-2-(trifluoromethoxy)aniline enhances metabolic resistance, a desirable trait in drug candidates .
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